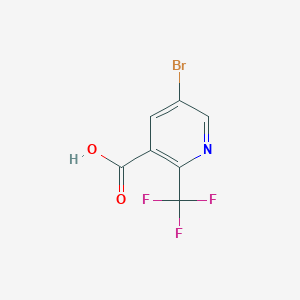

5-Bromo-2-(trifluoromethyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(trifluoromethyl)nicotinic acid is a chemical compound that is part of the nicotinic acid family, which is a group of pyridine derivatives. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of derivatives of 5-bromo-2-(trifluoromethyl)nicotinic acid involves several steps, starting from simple fluorinated precursors. One approach to synthesizing nicotinic acid derivatives is through the construction of the pyridine ring itself, which serves as a key intermediate in the production of certain inhibitors . Another method involves the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate to produce deuterium-labeled nicotinic acid, with a high yield of the desired isotopically labeled product . These methods demonstrate the versatility of 5-bromo-nicotinic acid derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 5-bromonicotinic acid derivatives can be determined using various spectroscopic techniques. For instance, the crystal structure of a specific derivative, 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, was elucidated using X-ray single crystal determination. This compound crystallizes in the triclinic space group and exhibits a trans configuration around the C=N double bond or C–N single bond. The molecules in the crystal are linked through intermolecular hydrogen bonds, forming layers parallel to the ab plane .

Chemical Reactions Analysis

5-Bromo-nicotinic acid derivatives can undergo various chemical reactions to produce a range of compounds. For example, 5-bromo-nicotinic acid can be chlorinated to produce 5-bromo-nicotinate, which can then react with ammonium aqueous to yield 5-bromo-nicotinamide. Further oxidation with POCl3 leads to the formation of 5-bromo-nicotinonitrile. These reactions demonstrate the reactivity of the bromo and amide functional groups in the molecule and their utility in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-(trifluoromethyl)nicotinic acid derivatives are influenced by the substituents on the pyridine ring. The presence of a bromine atom and a trifluoromethyl group can affect the acidity, reactivity, and overall stability of the molecule. These properties are crucial for the compound's application in various chemical syntheses and its potential biological activity. For instance, preliminary biological tests of a synthesized derivative showed excellent antibacterial activity, indicating the significance of these properties in medicinal chemistry .

Applications De Recherche Scientifique

Summary of the Application

Trifluoromethylpyridine (TFMP) derivatives, including 5-Bromo-2-(trifluoromethyl)nicotinic acid, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . An approach using stepwise vapor–phase chlorination followed by fluorination has been reported .

Results or Outcomes

Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

BTNA is classified under the GHS07 hazard pictogram with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fumes and using only in a well-ventilated area .

Propriétés

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBOBCNVNGPQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449347 |

Source

|

| Record name | 5-Bromo-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(trifluoromethyl)nicotinic acid | |

CAS RN |

436799-36-9 |

Source

|

| Record name | 5-Bromo-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-trifluoromethyl-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)